molecular formula C4H2BrF3N2 B2781726 3-bromo-4-(trifluoromethyl)-1H-pyrazole CAS No. 1936710-01-8

3-bromo-4-(trifluoromethyl)-1H-pyrazole

Cat. No. B2781726
M. Wt: 214.973
InChI Key: LURICFKQKMFTLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-4-(trifluoromethyl)-1H-pyrazole, also known as BTFMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that belongs to the pyrazole family and is used in various fields such as pharmaceuticals, agrochemicals, and material sciences.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-bromo-4-(trifluoromethyl)-1H-pyrazole involves the reaction of 3,5-dibromo-1-(trifluoromethyl)pyrazole with a suitable reagent to introduce the trifluoromethyl group at the 4-position of the pyrazole ring. The resulting intermediate is then subjected to bromination to introduce the bromine atom at the 3-position of the pyrazole ring.

Starting Materials
3,5-dibromo-1-(trifluoromethyl)pyrazole, Suitable reagent for trifluoromethylation, Brominating agent

Reaction
Step 1: 3,5-dibromo-1-(trifluoromethyl)pyrazole is reacted with a suitable reagent for trifluoromethylation to introduce the trifluoromethyl group at the 4-position of the pyrazole ring., Step 2: The resulting intermediate is then subjected to bromination using a brominating agent to introduce the bromine atom at the 3-position of the pyrazole ring., Step 3: The final product, 3-bromo-4-(trifluoromethyl)-1H-pyrazole, is isolated and purified using standard techniques.

Mechanism Of Action

The mechanism of action of 3-bromo-4-(trifluoromethyl)-1H-pyrazole is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been found to inhibit the activity of certain viral proteins, making it a potential antiviral agent.

Biochemical And Physiological Effects

3-bromo-4-(trifluoromethyl)-1H-pyrazole has been found to possess various biochemical and physiological effects. It has been found to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. It has also been found to possess antitumor properties, making it a potential treatment for cancer.

Advantages And Limitations For Lab Experiments

3-bromo-4-(trifluoromethyl)-1H-pyrazole has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. It has also been extensively studied, and its properties are well understood. However, it has some limitations, such as its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of 3-bromo-4-(trifluoromethyl)-1H-pyrazole. One potential direction is the development of new pharmaceuticals and agrochemicals based on 3-bromo-4-(trifluoromethyl)-1H-pyrazole. Another direction is the study of its potential use in electronic devices due to its unique electronic and optical properties. Additionally, further research is needed to fully understand the mechanism of action of 3-bromo-4-(trifluoromethyl)-1H-pyrazole and its potential applications in various fields.

Scientific Research Applications

3-bromo-4-(trifluoromethyl)-1H-pyrazole has been extensively studied for its potential use in various scientific fields. In the pharmaceutical industry, it has been found to possess anti-inflammatory, antitumor, and antiviral properties. It has also been used as a building block for the synthesis of various bioactive compounds.
In the field of agrochemicals, 3-bromo-4-(trifluoromethyl)-1H-pyrazole has been used as a fungicide and herbicide due to its ability to inhibit the growth of certain plant pathogens. It has also been used as a precursor for the synthesis of various agrochemicals.
In material sciences, 3-bromo-4-(trifluoromethyl)-1H-pyrazole has been used as a building block for the synthesis of various polymers and materials. It has been found to possess unique electronic and optical properties that make it suitable for use in electronic devices.

properties

IUPAC Name

5-bromo-4-(trifluoromethyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrF3N2/c5-3-2(1-9-10-3)4(6,7)8/h1H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURICFKQKMFTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-4-(trifluoromethyl)-1H-pyrazole

CAS RN

1936710-01-8
Record name 3-bromo-4-(trifluoromethyl)-1H-pyrazole
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